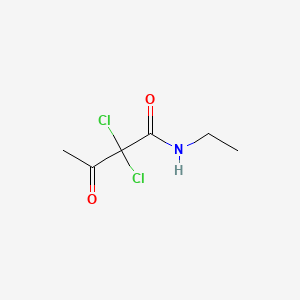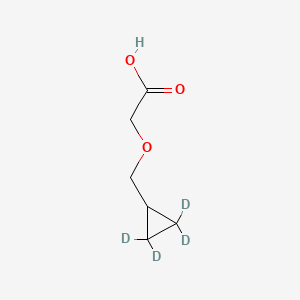
2-(Cyclopropylmethoxy-d4)-acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy-d4)-acetic Acid is a deuterated analog of 2-(Cyclopropylmethoxy)-acetic Acid. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and as internal standards in mass spectrometry due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy-d4)-acetic Acid typically involves the deuteration of 2-(Cyclopropylmethoxy)-acetic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: Using deuterium gas (D2) in the presence of a catalyst.
Deuterated Reagents: Employing deuterated reagents such as deuterated methanol (CD3OD) in the synthesis process.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions and catalysts used can vary depending on the desired level of deuteration and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy-d4)-acetic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy-d4)-acetic Acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy-d4)-acetic Acid depends on its specific application. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation in biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the tracking of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylmethoxy)-acetic Acid: The non-deuterated analog.
Roflumilast N-Oxide D4: Another deuterated compound used in similar research applications.
Uniqueness
2-(Cyclopropylmethoxy-d4)-acetic Acid is unique due to its deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and distinct mass spectrometric signals.
Propriétés
IUPAC Name |
2-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWMURBOFGBWBO-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COCC(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
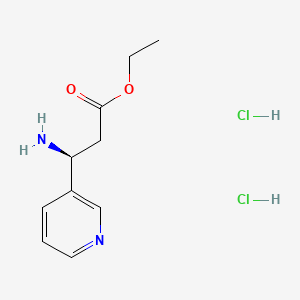
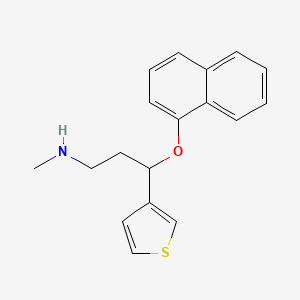



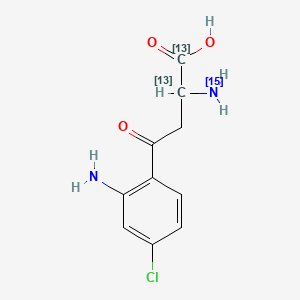

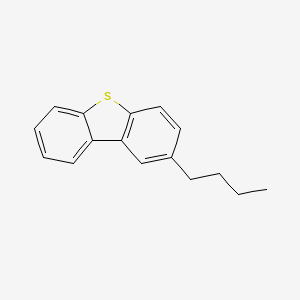

![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)
